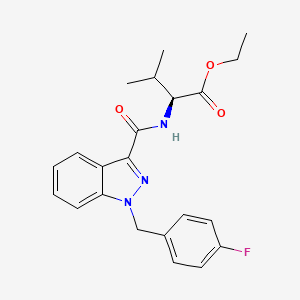

FAM azide, 6-isomer

Overview

Description

It is a single isomer of carboxyfluorescein, widely used in various scientific fields for its ability to conjugate with biomolecules such as proteins, nucleic acids, and peptides. This compound is particularly valuable in applications like cellular imaging, flow cytometry, and drug delivery systems.

Mechanism of Action

Target of Action

FAM azide, 6-isomer, also known as 6-Fam-Azide, is primarily used as a fluorescent tag in bioconjugation . Its primary targets are biomolecules, particularly oligonucleotides . The compound is used to label multiple alkynated sites within an oligonucleotide .

Mode of Action

The mode of action of this compound, involves a process known as Click Chemistry . This technique allows the compound to “click” onto alkynated sites within an oligonucleotide, thereby labeling these sites . When conjugated to a biomolecule through click chemistry, the fam moiety acts as a fluorescent tag.

Biochemical Pathways

The biochemical pathways affected by this compound, are those involved in the detection and analysis of oligonucleotides . By labeling these molecules, the compound allows for their visualization and study .

Pharmacokinetics

It is known that the compound has good solubility in water , which may influence its bioavailability.

Result of Action

The primary result of the action of this compound, is the labeling of oligonucleotides . This allows for the detection and analysis of these molecules, facilitating various research and diagnostic applications .

Action Environment

The action of this compound, can be influenced by various environmental factors. For instance, the compound should be stored in a dark environment to prevent degradation . Additionally, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the environment

Biochemical Analysis

Biochemical Properties

FAM azide, 6-isomer, plays a significant role in biochemical reactions. It is an azide modifier that can be used in Click-Chemistry . This technique allows multiple alkynated sites within an oligonucleotide to be labelled by “clicking” a variety of azide-containing labels/tags .

Cellular Effects

This compound, is widely used for labeling oligonucleotides . It is usually coupled to DNA and RNA oligonucleotides via an amide bond . The compound’s fluorescent properties allow it to be used with most fluorescent detection devices available in the market .

Molecular Mechanism

This compound, doesn’t have a specific biological mechanism of action. When conjugated to a biomolecule through click chemistry, the FAM moiety acts as a fluorescent tag. This allows for the visualization and tracking of the biomolecule within a biological system.

Temporal Effects in Laboratory Settings

The spectral properties of this compound, are identical to those of FITC (Fluorescein-5,6-isothiocyanate), which consists of a reactive species of fluorescein bearing an isothiocyanate reactive group . This allows this compound, to be successfully used with most fluorescent detection devices available in the market .

Metabolic Pathways

This compound, is involved in the metabolic pathway of click chemistry, where it reacts with alkynated sites within an oligonucleotide .

Subcellular Localization

The subcellular localization of this compound, is also dependent on the biomolecules it is conjugated to. Once conjugated, the FAM moiety acts as a fluorescent tag, allowing for the visualization and tracking of the biomolecule within a biological system.

Preparation Methods

Synthetic Routes and Reaction Conditions

FAM azide, 6-isomer, is synthesized through a series of chemical reactions involving carboxyfluoresceinThis is achieved by reacting carboxyfluorescein with an azide-containing reagent under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to maintain optimal conditions and achieve high yields .

Chemical Reactions Analysis

Types of Reactions

FAM azide, 6-isomer, primarily undergoes substitution reactions, particularly in the context of click chemistry. Click chemistry involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide group of FAM azide reacts with an alkyne group to form a stable triazole linkage .

Common Reagents and Conditions

The CuAAC reaction requires a copper catalyst, typically copper(I) bromide or copper(I) sulfate, along with a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state. The reaction is usually carried out in a solvent such as DMSO or DMF at room temperature .

Major Products Formed

The primary product of the CuAAC reaction involving this compound, is a triazole-linked conjugate. This product retains the fluorescent properties of the original FAM azide, making it useful for various labeling applications .

Scientific Research Applications

FAM azide, 6-isomer, is extensively used in scientific research due to its fluorescent properties and ability to form stable conjugates with biomolecules. Some of its key applications include:

Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Employed in cellular imaging to label and visualize specific biomolecules within cells.

Medicine: Utilized in drug delivery systems to track the distribution and localization of therapeutic agents.

Industry: Applied in the development of diagnostic assays and biosensors.

Comparison with Similar Compounds

FAM azide, 6-isomer, is unique due to its high purity and specific isomeric form. Similar compounds include:

Alexa Fluor 488: Another fluorescent dye used for labeling biomolecules, but with different spectral properties.

DyLight 488: A fluorescent dye similar to FAM azide, used in various labeling applications.

5-FAM Azide: Another isomer of carboxyfluorescein azide, but with different structural properties.

This compound, stands out due to its high efficiency in forming stable conjugates and its compatibility with a wide range of detection devices .

Properties

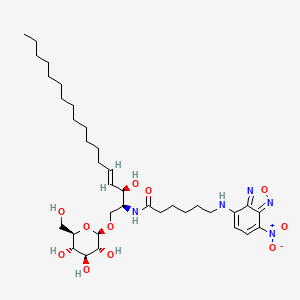

IUPAC Name |

N-(3-azidopropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-16-19(10-13)24(34-23(16)32)17-6-3-14(29)11-20(17)33-21-12-15(30)4-7-18(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDJGCPZDAATOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)